molecular formula C10H17NO4 B13438277 (S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate

(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate

Cat. No.: B13438277
M. Wt: 215.25 g/mol
InChI Key: KPKUVVDIZJKERG-MRVPVSSYSA-N
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Description

(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate is an organic compound with a complex structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate typically involves several steps. One common method includes the esterification of an appropriate carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate is unique due to its specific chiral configuration and the presence of both ester and amide functional groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (4S)-4-(methoxycarbonylamino)hex-5-enoate

InChI

InChI=1S/C10H17NO4/c1-4-8(11-10(13)14-3)6-7-9(12)15-5-2/h4,8H,1,5-7H2,2-3H3,(H,11,13)/t8-/m1/s1

InChI Key

KPKUVVDIZJKERG-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C=C)NC(=O)OC

Canonical SMILES

CCOC(=O)CCC(C=C)NC(=O)OC

Origin of Product

United States

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